Potency of Active Metabolite CT7758 Against VLA-4 Compared to Other Small Molecules
In a cell-based assay measuring inhibition of soluble VCAM-1 binding to VLA-4-expressing G2 ALL cells, the active metabolite of Zaurategrast ethyl ester sulfate, CT7758, demonstrated an IC50 of 30.7 nM [1]. This represents a significant potency difference compared to other small molecule VLA-4 antagonists in the same study: it is 6.4-fold more potent than Firategrast (IC50 = 198 nM) and 43.8-fold less potent than BIO5192 (IC50 = 0.7 nM) [1].
| Evidence Dimension | Inhibition of sVCAM-1 binding to VLA-4 expressing cells |
|---|---|
| Target Compound Data | IC50 = 30.7 nM |
| Comparator Or Baseline | Firategrast (IC50 = 198 nM); BIO5192 (IC50 = 0.7 nM); CWHM-823 (IC50 = 4 nM) |
| Quantified Difference | 6.4-fold more potent than Firategrast; 43.8-fold less potent than BIO5192 |
| Conditions | G2 acute lymphoblastic leukemia (ALL) cells expressing VLA-4; sVCAM-1 binding assay by flow cytometry. |
Why This Matters
This data allows researchers to select the appropriate tool compound based on required potency window; CT7758 provides an intermediate potency distinct from the very high potency of BIO5192 or the low potency of Firategrast, enabling nuanced dose-response studies.
- [1] Evbuomwan MO, et al. Generation and Characterization of Novel VLA-4 Inhibitors for Stem Cell Mobilization in Combination with a CXCR2 Agonist. Blood. 2017;130(Supplement 1):3197. View Source
